
Agrimoniin
Descripción general
Descripción
Agrimoniin is a naturally occurring polyphenolic compound belonging to the class of ellagitannins. It was first isolated from the roots of Agrimonia pilosa Ledeb. (Rosaceae) in 1982 . This compound is found in various plant materials, particularly those belonging to the Rosaceae family, such as strawberries and raspberries . This compound has garnered significant interest due to its diverse biological activities, including antioxidant, anticancer, and antidiabetic properties .
Métodos De Preparación
Agrimoniin can be isolated from plant sources through multistep purification processes. One common method involves the extraction of plant material using solvents like ethanol, followed by chromatographic techniques such as thin-layer chromatography and liquid chromatography . The content of this compound in the resulting substance can be determined using nuclear magnetic resonance spectroscopy .
Análisis De Reacciones Químicas
Acid Hydrolysis and Degradation Pathways
Agrimoniin (C₈₂H₅₄O₅₂, M = 1871.3 g/mol) undergoes hydrolysis in acidic environments, yielding characteristic products :
Reaction Conditions | Primary Products | Molecular Weight (Da) | Key Structural Features |
---|---|---|---|
0.1 M HCl, 80°C, 1–6 hr | Sanguisorbic acid dilactone | 470 | Lactone formed via ester bond cleavage |
Dehydrodigallic acid | 338 | Core structure from dehydrodigalloyl group | |
Galloyl-HHDP-glucose isomers | 936 | Monomeric units with galloyl and HHDP moieties | |
Agrimonic acid A/B | 1104 | Intermediate with dehydrodigallic linkage |
-
Mechanism : Acidic hydrolysis cleaves ester bonds, releasing ellagic acid (EA) and depolymerizing this compound into smaller tannins. Dehydrodigallic acid is unique to this compound’s degradation, distinguishing it from other ellagitannins like sanguiin H-6 .
Redox Reactions and Chelation
This compound exhibits redox activity and metal-chelating properties:
-
Iron Chelation : Binds Fe²⁺/Fe³⁺ via phenolic hydroxyl groups, inhibiting Fenton reactions .
-
DCPIP Reduction : Reduces the electron acceptor 2,6-dichlorophenolindophenol (DCPIP) in a concentration-dependent manner (Kₐ = 50–100 μM) .
-
ROS Modulation : At 10–100 μM, this compound increases intracellular ROS in cancer cells by suppressing Nrf2-mediated antioxidant pathways (↓HO-1, ↓Nrf2) and disrupting mitochondrial membrane potential .
Enzymatic Interactions
-
Succinate Dehydrogenase (SDH) Activation : Enhances SDH activity by 40–50% at 50–100 μM, accelerating succinate oxidation and mitochondrial respiration .
-
α-Glucosidase Inhibition : IC₅₀ values in the micromolar range, attributed to polyphenolic interactions with the enzyme’s active site .
Metabolic Transformations
Gut microbiota metabolize this compound into bioactive urolithins (e.g., urolithin A and B) via sequential dehydroxylation and lactone ring opening . These metabolites retain anti-inflammatory and pro-apoptotic properties.
Analytical Characterization
Key techniques for studying this compound’s reactions include:
-
NMR Spectroscopy : Confirms structure via aromatic proton signals (e.g., singlet at 7.26 ppm for dehydrodigallic protons) .
-
HPLC-DAD-ESI-MS : Tracks degradation products (e.g., m/z 1567 [M−H]⁻ for this compound without one EA moiety) .
-
Mitochondrial Assays : Measures oxygen consumption and membrane potential changes using isolated rat liver mitochondria .
Stability and Reactivity Considerations
-
pH Sensitivity : Stable in neutral conditions but degrades rapidly in strong acids (pH < 2) .
-
Thermal Degradation : Prolonged heating (>80°C) accelerates hydrolysis, favoring EA release .
This compound’s chemical reactivity—from hydrolysis to redox modulation—underpins its biological activities. Its interactions with enzymes and metals, coupled with pH-dependent stability, highlight its potential as a model compound for studying tannin chemistry and therapeutic applications.
Aplicaciones Científicas De Investigación
Antidiabetic Applications
Agrimoniin has been extensively studied for its potential role in managing diabetes mellitus (DM). Research indicates that this compound exhibits significant antidiabetic effects, particularly through mechanisms involving glucose metabolism and insulin sensitivity.
Key Findings
- Inhibition of α-Glucosidase : this compound has been shown to inhibit α-glucosidase activity, which is crucial for carbohydrate digestion and glucose absorption. In a study, this compound demonstrated an IC50 value of 21.8 μg/mL, outperforming acarbose, a standard drug used for diabetes management .
- Effects on Diabetic Models : In streptozotocin-induced diabetic rat models, administration of this compound resulted in decreased plasma glucose levels and improved glycemic control . The compound also enhanced insulin secretion from pancreatic cells without adversely affecting cell viability .
Table 1: Summary of Antidiabetic Effects of this compound
Study | Model | Dose | Key Outcomes |
---|---|---|---|
Swanston-Flatt et al. (1990) | STZ-induced Diabetic Mice | 2.5 g/L in water | Reduced hyperglycemia; decreased food and water intake |
Kubínová et al. (2012) | In vitro (BRIN-BD11) | 0.25–10 mg/mL | Stimulated insulin secretion; improved glucose uptake |
Kuczmannová et al. (2016) | STZ-induced Diabetic Rats | 100 mg/kg | Improved aortic relaxation; reduced HbA1c levels |
Antioxidant Properties
This compound exhibits potent antioxidant activities, which are essential for combating oxidative stress-related diseases.
Table 2: Antioxidant Activities of this compound
Study | Methodology | Concentration | Findings |
---|---|---|---|
Grochowski et al. (2017) | MTT Assay on K562 and HeLa Cells | 10 µM - 100 µM | Induced apoptosis; activated mitochondrial functions |
PMCID: PMC8603700 | Isolated Rat Liver Mitochondria | 10 µM - 50 µM | Enhanced respiratory rates; chelated iron ions |
Anticancer Applications
The anticancer potential of this compound has been explored in various studies, revealing its ability to induce apoptosis in cancer cells.
Evidence from Research
- Cell Line Studies : this compound has shown cytotoxic effects against K562 leukemia cells and HeLa cervical cancer cells through mitochondrial pathways . The compound's ability to stimulate apoptosis suggests its utility in cancer therapy.
- Chelation Properties : this compound's capacity to chelate metal ions may also contribute to its anticancer effects by reducing oxidative stress within tumor microenvironments .
Table 3: Anticancer Effects of this compound
Study | Cell Line | Concentration | Results |
---|---|---|---|
PMCID: PMC8703553 | K562 Cells | 10 µM - 100 µM | Induced apoptosis; inhibited cell proliferation |
PMCID: PMC8603700 | HeLa Cells | Varying concentrations | Enhanced mitochondrial respiration; cytotoxic effects observed |
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
Research Insights
- Inflammatory Models : Studies have demonstrated that fractions enriched with this compound significantly reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .
Table 4: Anti-inflammatory Effects of this compound
Study | Model/Methodology | Key Findings |
---|---|---|
MDPI Study (2016) | In vitro assays with PE fractions | Reduced inflammatory cytokines; inhibited NF-kB activation |
Mecanismo De Acción
Agrimoniin exerts its effects through multiple mechanisms:
Anticancer Activity: It activates mitochondria-dependent apoptosis by inducing the mitochondrial permeability transition pore, leading to cancer cell death.
Antidiabetic Activity: This compound inhibits α-glucosidase, reducing postprandial hyperglycemia and hyperinsulinemia, thereby improving insulin sensitivity and alleviating stress on β-cells.
Antioxidant Activity: It reduces electron acceptors and chelates iron ions, preventing oxidative damage.
Comparación Con Compuestos Similares
Agrimoniin is compared with other ellagitannins such as pedunculagin and ellagic acid. While all these compounds exhibit antioxidant and anticancer activities, this compound is unique due to its high molecular weight and the largest number of hydroxyl groups in its molecule . This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for various scientific applications.
Similar Compounds
- Pedunculagin
- Ellagic acid
- Catechin
This compound stands out for its diverse biological activities and potential therapeutic applications, making it a compound of significant interest in scientific research.
Actividad Biológica
Agrimoniin is a hydrolyzable tannin predominantly found in various plant species, particularly in the Agrimonia genus and Comarum palustre. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its high molecular weight (approximately 1862 Da) and numerous hydroxyl groups, which contribute to its potent biological activities. The presence of these functional groups enables this compound to act as a strong radical scavenger and enhances its interaction with cell membranes, which is believed to play a significant role in its anti-inflammatory properties .
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant capacity of this compound has been linked to its structure, particularly the number of hydroxyl groups that facilitate electron donation .
Anti-Inflammatory Effects
Research indicates that this compound possesses notable anti-inflammatory effects. In a study involving fractions enriched with this compound from Potentilla erecta, it was demonstrated that these fractions could significantly inhibit inflammation in various models, including ear edema in mice. The mechanism is thought to involve the inhibition of oxidative stress-induced histamine release and other inflammatory mediators .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) through mitochondrial pathways. This compound activates the mitochondrial permeability transition pore (MPTP), leading to mitochondrial dysfunction and subsequent apoptosis .
Table 1: Summary of Anticancer Activity of this compound
Cell Line | Concentration (µM) | Effect Observed |
---|---|---|
K562 | 10-100 | Induction of apoptosis via MPTP activation |
HeLa | 10-100 | Cytotoxicity confirmed via MTT assay |
Antidiabetic Activity
This compound has also demonstrated hypoglycemic effects. In experiments with streptozotocin-induced diabetic rats, this compound exhibited significant antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to improved glycemic control, suggesting potential therapeutic applications for managing diabetes .
Table 2: Antidiabetic Effects of this compound
Treatment | Dose (mg/kg) | Effect on Blood Glucose Levels |
---|---|---|
This compound | 100 | Significant decrease |
C. palustre extract | 400 | Improved glycemic control |
Study on Mitochondrial Function
A pivotal study focused on the effects of this compound on isolated rat liver mitochondria revealed that low concentrations (10 µM) could induce swelling and activate MPTP opening through calcium ion influx. This finding highlights this compound's role in mitochondrial modulation as a mechanism for its anticancer effects .
Clinical Implications
The diverse biological activities of this compound suggest potential applications in pharmacology and nutraceuticals. Its antioxidant and anti-inflammatory properties make it a candidate for developing supplements aimed at reducing chronic inflammation and oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for extracting and purifying agrimoniin from plant sources like Agrimonia pilosa Ledeb.?
- This compound extraction typically involves multistage purification, including solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography or HPLC. Critical steps include optimizing solvent polarity to isolate tannins and verifying purity via NMR or mass spectrometry . Researchers should report yield percentages, solvent ratios, and reproducibility metrics to ensure consistency across studies.
Q. How can researchers validate the identity and purity of this compound in experimental samples?
- Use spectroscopic methods (e.g., UV-Vis for polyphenol detection), NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be confirmed via HPLC with ≥95% peak area thresholds. For novel compounds, elemental analysis and X-ray crystallography may be required .
Advanced Research Questions
Q. What mechanisms underlie this compound’s mitochondrial-targeted effects, such as MPTP (mitochondrial permeability transition pore) activation?
- This compound induces low-amplitude mitochondrial swelling and MPTP opening by interacting with adenylate translocase (ANT), a key regulator of mitochondrial apoptosis. Experimental methods include:
- Calcium-induced MPTP assays : Measure mitochondrial swelling spectrophotometrically at 540 nm.
- Respiration studies : Use oxygen electrodes to assess changes in mitochondrial oxygen consumption linked to Complex II activation .
- Iron chelation assays : Quantify iron-binding capacity via ferrozine-based colorimetry to evaluate its role in restricting tumor growth .
Q. How can contradictory findings about this compound’s cytotoxicity across cancer cell lines be systematically addressed?
- Apply contradiction analysis frameworks:
- Variable isolation : Compare cell lines for ANT isoform expression (e.g., ANT1 vs. ANT2), as this compound’s efficacy depends on ANT interaction .
- Dose-response curves : Establish IC50 values under standardized conditions (e.g., 24–72 hr exposure, serum-free media).
- Meta-analysis : Use PRISMA guidelines to aggregate data from studies with comparable methodologies, noting confounding factors like iron availability in culture media .
Q. What in silico and in vitro approaches are optimal for predicting this compound’s pharmacokinetics and off-target effects?
- Molecular docking : Simulate binding affinities to ANT isoforms or iron transporters using AutoDock Vina.
- ADMET profiling : Use Caco-2 cell models for permeability and cytochrome P450 inhibition assays.
- Transcriptomics : Apply RNA sequencing to identify non-mitochondrial pathways (e.g., NF-κB or MAPK) affected by this compound in primary cell cultures .
Q. Methodological and Reproducibility Considerations
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent apoptotic effects?
- Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50. For apoptosis markers (e.g., caspase-3 activation), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes and confidence intervals to enhance cross-study comparability .
Q. How can researchers ensure reproducibility in this compound studies, particularly in mitochondrial assays?
- Standardize mitochondrial isolation : Use fresh tissue (e.g., rat liver), and confirm integrity via respiratory control ratios (RCR ≥ 4).
- Positive controls : Include cyclosporine A for MPTP inhibition and calcium chloride for swelling induction.
- Data transparency : Publish raw spectrophotometric traces and experimental conditions in supplementary materials .
Q. Data Synthesis and Knowledge Gaps
Q. What are the unresolved questions regarding this compound’s dual role as a pro-apoptotic agent and antioxidant?
- Key gaps include:
- Temporal effects : Does this compound’s iron-chelation activity dominate in early vs. late apoptosis?
- Redox balance : Measure ROS levels (e.g., via DCFH-DA probes) in this compound-treated cells to clarify its antioxidant/pro-oxidant duality.
- In vivo validation : Conduct pharmacokinetic studies in murine models to assess bioavailability and tissue-specific effects .
Q. How can this compound’s structural features (e.g., hydroxyl groups) be modified to enhance therapeutic specificity?
- Structure-activity relationship (SAR) studies : Synthesize analogs with methylated hydroxyls or glycosylated moieties.
- Crystallography : Resolve this compound-ANT co-crystal structures to identify critical binding residues.
- In silico mutagenesis : Predict modifications that reduce off-target interactions using molecular dynamics simulations .
Q. Ethical and Reporting Standards
Q. What ethical guidelines apply to this compound research involving animal or human cell lines?
- Adhere to institutional review board (IRB) protocols for primary cell sourcing. For animal studies, follow ARRIVE 2.0 guidelines for reporting and obtain approval from ethics committees (e.g., Declaration of Helsinki compliance) .
Q. How should researchers address potential conflicts of interest in this compound studies?
Propiedades
IUPAC Name |
(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H54O52/c83-24-1-14(71(112)133-81-69-67(129-76(117)19-7-29(88)50(98)59(107)41(19)43-21(78(119)131-69)9-31(90)52(100)61(43)109)65-35(125-81)12-122-72(113)15-3-25(84)46(94)55(103)37(15)39-17(74(115)127-65)5-27(86)48(96)57(39)105)2-34(45(24)93)124-64-23(11-33(92)54(102)63(64)111)80(121)134-82-70-68(130-77(118)20-8-30(89)51(99)60(108)42(20)44-22(79(120)132-70)10-32(91)53(101)62(44)110)66-36(126-82)13-123-73(114)16-4-26(85)47(95)56(104)38(16)40-18(75(116)128-66)6-28(87)49(97)58(40)106/h1-11,35-36,65-70,81-111H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAFROBDXRJYTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)OC6C7C(C8C(O6)COC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O8)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O7)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H54O52 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318375 | |
Record name | Agrimoniin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1871.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82203-01-8 | |
Record name | Agrimoniin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82203-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Agrimoniin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082203018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agrimoniin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.